molecular formula C14H16ClF3O2 B1325742 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane CAS No. 898786-10-2

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

Cat. No. B1325742
M. Wt: 308.72 g/mol
InChI Key: RTZZZFREXOHOQQ-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O . It has a molecular weight of 292.72 . The CAS number for this compound is 890043-21-7 .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane consists of a heptane backbone with a chlorine atom attached to the seventh carbon atom. The first carbon atom is bonded to an oxo group (C=O) and a phenyl ring. The phenyl ring has a trifluoromethoxy group attached to the fourth carbon .


Physical And Chemical Properties Analysis

The predicted boiling point of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is 357.7±42.0 °C . The predicted density of this compound is 1.178±0.06 g/cm3 .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is involved in complex chemical syntheses and structural analyses. For instance, the preparation and crystal structure of related compounds like 1,1-tetramethylethylenedioxy-3,4-diphenyl-6-trichloromethyl-2,5,7,1-trioxaphosphabicyclo[2.2.11,4]heptane were analyzed using X-ray diffraction, showcasing its relevance in the field of chemical structure determination (Khasiyatullina et al., 2016).

2. Novel Ring System Synthesis

Research includes the synthesis of novel ring systems like the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring, which is achieved from readily available materials. The stereochemistry of these products is often deduced using spectroscopic methods, indicating the chemical's role in developing new bicyclic structures (Brown et al., 1977).

3. Catalytic Reactions and Regioselectivity

The compound is also used in studying catalytic reactions and regioselectivity, such as in the hydrogenolysis of related compounds like 7-fluoro-1-phenylbicyclo[4.1.0]heptane. These studies contribute to understanding the behavior of such compounds under various reaction conditions (Isogai et al., 1986).

4. Biopolymer Research

It plays a role in biopolymer research as well, as seen in studies involving the synthesis of related structures like 7-oxo-1-azabicyclo[3.2.0]heptane. Such research is pivotal in understanding the structural and functional relationships of biopolymers (Fernández et al., 1992).

5. Organic Chemistry and Reaction Mechanisms

In organic chemistry, the compound is used to understand reaction mechanisms and synthesis pathways. For example, studies on reactions of gem-dihalocyclopropanes with activated magnesium involve compounds like 7-bromo-7-fluorobicyclo[4.1.0]heptane, which help elucidate reaction mechanisms (Ando et al., 1981).

properties

IUPAC Name

7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZZZFREXOHOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645173
Record name 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

CAS RN

898786-10-2
Record name 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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